MF-766

Vue d'ensemble

Description

MF766 est un antagoniste hautement puissant, sélectif et actif par voie orale du sous-type de récepteur de la prostaglandine E2 EP4. Il présente une affinité de liaison (Ki) de 0,23 nM et se comporte comme un antagoniste complet avec une CI50 de 1,4 nM (décalée à 1,8 nM en présence de 10 % de sérum humain) dans les tests fonctionnels . MF766 est principalement utilisé dans la recherche sur le cancer et l'inflammation en raison de sa capacité à moduler les réponses immunitaires et à inhiber la croissance tumorale .

Méthodes De Préparation

La préparation de MF766 implique plusieurs voies de synthèse et conditions de réaction. Le composé est synthétisé par une série de réactions chimiques, notamment la formation d'intermédiaires clés et leur couplage ultérieur. Les méthodes de production industrielle de MF766 sont conçues pour assurer une pureté et un rendement élevés, impliquant souvent des techniques avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

MF766 subit différents types de réactions chimiques, notamment :

Oxydation : MF766 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour produire des formes réduites.

Substitution : MF766 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants forts, des agents réducteurs et des catalyseurs. .

Applications de la recherche scientifique

MF766 présente un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur EP4 et son rôle dans diverses voies chimiques.

Biologie : Employé dans la recherche pour comprendre les fonctions biologiques du récepteur EP4 et son implication dans les réponses immunitaires.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer et des maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur EP4 et les voies associées

Mécanisme d'action

MF766 exerce ses effets en se liant sélectivement au récepteur EP4, un sous-type du récepteur de la prostaglandine E2, et en l'antagonisant. Cette interaction inhibe l'activité du récepteur, ce qui entraîne une réduction de la suppression immunitaire médiée par la prostaglandine E2. Les cibles moléculaires et les voies impliquées comprennent la modulation des cellules T CD8+, des cellules tueuses naturelles et des cellules dendritiques conventionnelles. MF766 induit également une reprogrammation des macrophages de type M1 et réduit les cellules suppressives dérivées de la moelle osseuse granulocytaire dans le microenvironnement tumoral .

Applications De Recherche Scientifique

Cancer Immunotherapy

MF-766 has shown promising results in enhancing the efficacy of immune checkpoint inhibitors, particularly anti-PD-1 therapies. In various syngeneic mouse models, the combination of this compound with anti-PD-1 therapy has been observed to significantly improve anti-tumor activity. Key findings include:

- Increased Infiltration of Immune Cells : Treatment with this compound led to enhanced infiltration of CD8+ T cells, natural killer (NK) cells, and conventional dendritic cells (cDCs) in tumors .

- Reprogramming of Myeloid Cells : this compound induced M1-like macrophage reprogramming while reducing MDSCs, which are often associated with tumor progression and immune suppression .

- Restoration of Cytokine Production : In vitro studies demonstrated that this compound restored PGE2-mediated inhibition of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in lymphocytes .

Preclinical Studies

Numerous preclinical studies have validated the therapeutic potential of this compound:

Case Study 1: Combination Therapy in CT26 Tumor Model

In a study involving the CT26 syngeneic mouse model, administration of this compound alongside anti-PD-1 therapy resulted in a marked decrease in tumor volume compared to monotherapy with either agent. The study utilized multiparameter flow cytometry to analyze immune cell populations, revealing a significant increase in effector T cells within the TME post-treatment .

Case Study 2: Impact on Human Tumor Histocultures

In translational studies using primary human tumor histocultures, this compound was shown to enhance IFN-γ production when combined with anti-CD3 stimulation. This suggests its potential utility in augmenting T-cell responses in human cancers characterized by high PGE2 levels .

Clinical Implications

The results from preclinical studies suggest that this compound could serve as a valuable adjunctive therapy in cancer treatment regimens that involve immune checkpoint inhibitors. By mitigating PGE2-mediated immune suppression, this compound may improve patient outcomes through enhanced anti-tumor immunity.

Mécanisme D'action

MF766 exerts its effects by selectively binding to and antagonizing the EP4 receptor, a subtype of the prostaglandin E2 receptor. This interaction inhibits the receptor’s activity, leading to a reduction in prostaglandin E2-mediated immune suppression. The molecular targets and pathways involved include the modulation of CD8+ T cells, natural killer cells, and conventional dendritic cells. MF766 also induces M1-like macrophage reprogramming and reduces granulocytic myeloid-derived suppressor cells in the tumor microenvironment .

Comparaison Avec Des Composés Similaires

MF766 est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur EP4. Des composés similaires incluent :

ONO-AE3-208 : Un autre antagoniste EP4 avec des profils d'affinité de liaison et de sélectivité différents.

L-161982 : Un antagoniste EP4 utilisé dans des applications de recherche similaires, mais avec une efficacité et une puissance variables.

AZD1981 : Un composé ciblant le récepteur EP4 avec des propriétés pharmacocinétiques distinctes

MF766 se distingue par son affinité de liaison supérieure et son antagonisme fonctionnel, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

MF-766 is a selective antagonist of the E-type prostanoid receptor EP4, which has garnered attention for its potential in enhancing anti-tumor immunity. This compound is particularly significant in the context of immunotherapy, especially when combined with immune checkpoint inhibitors like anti-PD-1 therapy. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on immune cell populations, and implications for cancer treatment.

This compound operates by inhibiting the EP4 receptor, which is a key mediator of the immunosuppressive effects of prostaglandin E2 (PGE2). PGE2 is produced during inflammation and tumor progression, leading to immune suppression through various pathways:

- Inhibition of Cytokine Production : this compound has been shown to reverse PGE2-mediated suppression of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in lymphocytes and myeloid cells .

- Modulation of Immune Cell Infiltration : Treatment with this compound increases the infiltration of effector immune cells, including CD8+ T cells and natural killer (NK) cells, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME) .

In Vivo Studies

In preclinical models using syngeneic tumor mouse models (CT26 and EMT6), this compound demonstrated significant anti-tumor activity when combined with anti-PD-1 therapy. Key findings include:

- Tumor Volume Reduction : The combination treatment resulted in a notable decrease in tumor volume compared to control groups. The relative tumor volume was calculated using the formula:

This metric indicated enhanced efficacy in tumor growth inhibition .

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 35 |

| Anti-PD-1 | 50 |

| This compound + Anti-PD-1 | 75 |

In Vitro Studies

In vitro experiments have corroborated the findings from in vivo studies. For instance:

- Restoration of Cytokine Production : this compound restored TNF-α production in THP-1 cells that had been inhibited by PGE2. Additionally, it enhanced IFN-γ production in human NK cells and CD8+ T cells under PGE2-rich conditions .

Case Studies and Translational Research

Recent translational studies have highlighted the potential clinical applications of this compound:

Propriétés

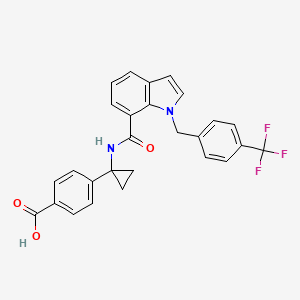

IUPAC Name |

4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXAZFCPGFKANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050656-06-8 | |

| Record name | MF-766 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050656068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MF-766 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KF5VSV88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.